N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide
Description
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound with the molecular formula C₁₈H₂₇NO₃S₂ and a molecular weight of 369.5 g/mol . Its structure features a thiophene-2-carboxamide core linked to a tetrahydro-2H-thiopyran moiety substituted with a 2-hydroxyethoxy group at the 4-position. The compound’s SMILES representation is O=C(NCC1(OCCO)CCSCC1)C2=CC=CS2, highlighting the hydroxyethoxy-thiopyranylmethyl side chain and the thiophene carboxamide backbone .
Properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S2/c15-5-6-17-13(3-8-18-9-4-13)10-14-12(16)11-2-1-7-19-11/h1-2,7,15H,3-6,8-10H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBSUMUBIOHHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC=CS2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene-2-carboxamide core. This core can be synthesized through the reaction of thiophene-2-carboxylic acid with ammonia or an amine derivative under suitable conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions that ensure high yield and purity. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis. Large-scale production requires careful control of temperature, pressure, and reaction time to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions: N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The compound can be oxidized to form thiophene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as thiophene-2-carboxylic acid amides.
Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential pharmacological properties. It may be used in the development of new treatments for various diseases.
Industry: In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-Nitrophenyl)thiophene-2-carboxamide
- Structure : Features a thiophene-2-carboxamide group bonded to a 2-nitrophenyl substituent (C₁₁H₈N₂O₃S; MW: 248.26 g/mol) .
- Synthesis : Synthesized via condensation of 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile .
- Key Differences :
- The nitro group introduces strong electron-withdrawing effects, contrasting with the hydroxyethoxy group in the target compound, which may enhance solubility.
- Dihedral angles between the thiophene and benzene rings (13.53°–16.07°) indicate moderate planarity, similar to furan analogs but distinct from the tetrahedral geometry of the thiopyran ring in the target compound .
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Structure : Contains a 5-nitrothiophene carboxamide linked to a thiazolyl-phenyl group (C₁₆H₁₀F₃N₃O₄S₂; MW: 429.39 g/mol) .
- Synthesis : Utilizes HATU-mediated coupling of 5-nitrothiophene-2-carboxylic acid with thiazol-2-amine derivatives .
- Key Differences :
- The nitro group at the 5-position of thiophene enhances antibacterial activity but reduces purity (42% vs. 99.05% in difluorophenyl analogs) .
- The trifluoromethyl and methoxy groups on the phenyl ring improve lipophilicity, whereas the hydroxyethoxy group in the target compound may favor aqueous solubility .
Pharmacological and Physicochemical Comparisons
M8-B Hydrochloride (N-(2-Aminoethyl)-N-[[3-methoxy-4-benzyloxy]phenyl]methyl]thiophene-2-carboxamide hydrochloride)
- Activity : A TRPM8 antagonist used to treat neuroinflammatory symptoms in dry eye disease .
- Structural Contrast: The aminoethyl and benzyloxy-methoxybenzyl groups enhance receptor binding affinity, whereas the hydroxyethoxy-thiopyran group in the target compound may confer distinct pharmacokinetic properties .
3-Methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
- Structure: Substituted with a 3-methylthiophene and a p-methylbenzyl group (C₁₄H₁₅NOS; MW: 245.34 g/mol) .
- Lacks the sulfur-containing thiopyran ring, which in the target compound may influence metabolic stability .
Biological Activity
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H19NO3S2, with a molecular weight of 301.42 g/mol. The compound features a thiophene ring, a tetrahydrothiopyran moiety, and a hydroxyethoxy group, which may contribute to its solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiophene and sulfonamide functionalities can possess antimicrobial properties. The presence of the tetrahydrothiopyran ring may enhance the compound's efficacy against bacterial strains by targeting essential enzymes required for bacterial growth.
Anticancer Potential
The unique combination of functional groups in this compound suggests potential anticancer activity. Similar compounds have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes crucial for disease progression. The structural features imply that it could interact with target proteins, potentially leading to therapeutic effects in conditions such as cancer or bacterial infections .
Research Findings
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of similar thiophene derivatives against several bacterial strains. The results indicated that compounds with structural similarities exhibited varying degrees of effectiveness, highlighting the importance of functional groups in enhancing biological activity. -
Case Study on Anticancer Activity :
Research on related compounds demonstrated their ability to inhibit tumor growth in xenograft models, supporting the hypothesis that this compound may also possess similar anticancer properties.
Q & A
Q. Table 1: Representative Synthetic Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiopyran Functionalization | 2-hydroxyethyl bromide, K₂CO₃, DMF, 80°C, 12h | 78 | 90% |
| Amide Coupling | Thiophene-2-carbonyl chloride, Et₃N, CH₃CN, reflux, 1.5h | 65 | 95% |
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
Comprehensive characterization requires:
- 1H/13C NMR : Confirm regiochemistry (e.g., thiopyran C-4 substitution) and amide bond formation. Key signals:
- Thiophene protons: δ 7.2–7.8 ppm (doublets, J = 3–5 Hz) .
- Thiopyran methylene: δ 3.5–4.0 ppm (multiplet) .
- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and hydroxyethoxy O–H stretch (~3400 cm⁻¹) .
- LC-MS/HRMS : Verify molecular ion ([M+H]⁺) and isotopic pattern. Example: Calc. for C₁₄H₂₁NO₃S₂: 339.10; Found: 339.09 .
- Melting Point : Consistency with literature (e.g., 197–199°C for analogous compounds) .
Advanced: How do structural modifications (e.g., thiopyran ring substitution) influence biological activity, and what computational tools validate these effects?
Answer:
- Structure-Activity Relationship (SAR) :
- Hydroxyethoxy Group : Enhances solubility and hydrogen-bonding capacity, critical for target binding (e.g., anti-inflammatory activity) .
- Thiophene vs. Furan : Thiophene’s sulfur atom improves π-stacking in hydrophobic pockets .
- Computational Validation :
Q. Table 2: Docking Scores for Analogues
| Compound | Target (PDB ID) | ΔG (kcal/mol) |
|---|---|---|
| Parent Compound | COX-2 (5KIR) | -8.2 |
| Des-hydroxyethoxy Analog | COX-2 (5KIR) | -6.7 |
Advanced: How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values) across studies?
Answer:
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and controls .
- Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points to calculate robust IC₅₀ values .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide, IC₅₀ = 12 μM vs. 18 μM) to identify trends .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
Refer to SDS guidelines for thiophene/thiopyran derivatives :
- PPE : Nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (STOT-SE 3 classification) .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
Advanced: What methodologies assess the environmental fate and ecotoxicological risks of this compound?
Answer:
Follow EPA/ECHA frameworks :
- Biodegradation : OECD 301F test to measure 28-day mineralization in soil/water.
- Bioaccumulation : Calculate logP (Predicted logP = 2.8) to estimate BCF (bioaccumulation factor) .
- Aquatic Toxicity : Conduct Daphnia magna 48h LC₅₀ tests; expected LC₅₀ > 10 mg/L (low toxicity) .
Q. Table 3: Ecotoxicological Data
| Parameter | Test Method | Result |
|---|---|---|
| logP | OECD 117 | 2.8 |
| BCF | EPI Suite | 120 L/kg |
| LC₅₀ (Daphnia) | OECD 202 | 12 mg/L |
Advanced: How is X-ray crystallography utilized to determine the compound’s conformation and intermolecular interactions?
Answer:
- Crystal Growth : Slow evaporation of acetonitrile solutions yields single crystals suitable for diffraction .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve structures with SHELX-97 .
- Key Findings :
- Dihedral Angles : Thiophene/thiopyran dihedral ~15°, indicating moderate planarity disruption .
- Intermolecular Interactions : C–H⋯O/S hydrogen bonds stabilize the crystal lattice (distance: 2.8–3.2 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
